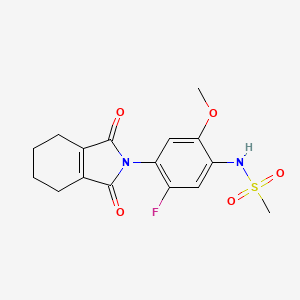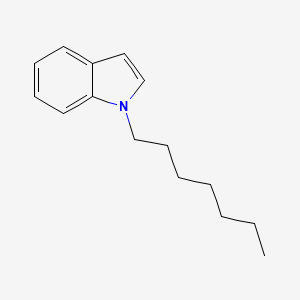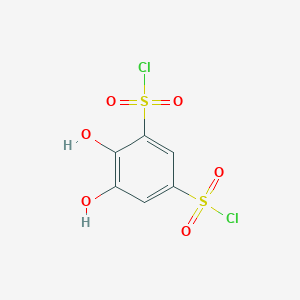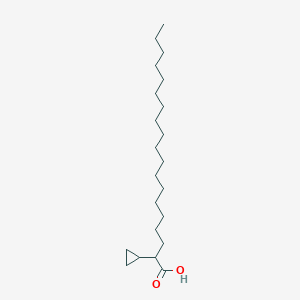
2-Cyclopropylnonadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylnonadecanoic acid is a unique fatty acid derivative characterized by a cyclopropyl group attached to a nonadecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylnonadecanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of nonadecanoic acid derivatives. This can be done using carbenes or carbenoid reagents, which react with alkenes to form cyclopropane rings . Another method involves the hydrolysis of cyclopropyl cyanide, although this method is less commonly used .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
2-Cyclopropylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-Cyclopropylnonadecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Cyclopropylnonadecanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, making it more reactive and capable of participating in various chemical reactions. This reactivity can influence biological processes and pathways, leading to potential therapeutic effects .
類似化合物との比較
2-Cyclopropylnonadecanoic acid can be compared with other cyclopropane-containing fatty acids and nonadecanoic acid derivatives. Similar compounds include:
Cyclopropanecarboxylic acid: Known for its reactivity and use in organic synthesis.
Nonadecanoic acid: A saturated fatty acid with applications in metal lubrication and other industrial uses.
The uniqueness of this compound lies in its combination of a cyclopropyl group with a long-chain fatty acid, which imparts distinct chemical and biological properties.
特性
CAS番号 |
137112-95-9 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC名 |
2-cyclopropylnonadecanoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22(23)24)20-18-19-20/h20-21H,2-19H2,1H3,(H,23,24) |
InChIキー |
PMAAYWNYVMXROR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(C1CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


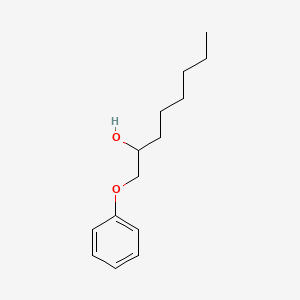
-lambda~5~-phosphane](/img/structure/B14276405.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)
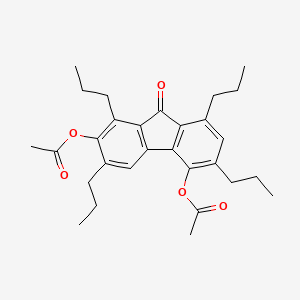

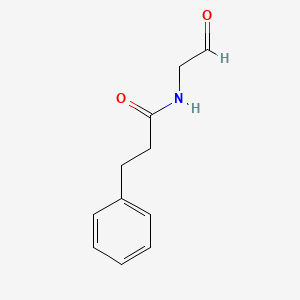
![Diethyl 4,4'-[azanediylbis(methylene)]dibenzoate](/img/structure/B14276437.png)
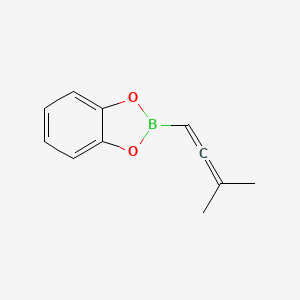
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
